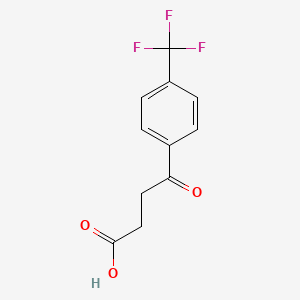

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTRBFQQDDYMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598229 | |

| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58457-56-0 | |

| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid

Abstract: This document provides an in-depth technical guide on the synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid, a valuable ketoacid intermediate in pharmaceutical and fine chemical development. The primary focus is on the Friedel-Crafts acylation of (trifluoromethyl)benzene with succinic anhydride, a robust and widely applied method. This guide delves into the underlying reaction mechanism, addresses the specific challenges associated with acylating a deactivated aromatic ring, and presents a detailed, field-tested experimental protocol. Furthermore, it covers process optimization, purification techniques, safety considerations, and provides visual diagrams to elucidate the chemical pathway and experimental workflow, serving as a comprehensive resource for researchers and drug development professionals.

Introduction and Strategic Importance

This compound is a substituted aromatic ketoacid. Its structure, featuring a butyric acid chain attached to a trifluoromethyl-substituted phenyl ring, makes it a versatile building block in organic synthesis. The trifluoromethyl (-CF₃) group is of particular interest in medicinal chemistry, as its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. Consequently, intermediates like this ketoacid are crucial for the synthesis of complex active pharmaceutical ingredients (APIs).

The most direct and industrially relevant synthetic approach is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction that forms a new carbon-carbon bond between an aromatic ring and an acyl group.[1] This guide will focus exclusively on this pathway, providing the necessary theoretical and practical foundation for its successful implementation.

The Core Synthetic Pathway: Friedel-Crafts Acylation

The synthesis is achieved through the reaction of (trifluoromethyl)benzene with succinic anhydride, using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reaction is a classic example of electrophilic aromatic substitution, allowing for the direct formation of the aryl ketone moiety.[2]

A critical challenge in this specific synthesis is the nature of the (trifluoromethyl)benzene substrate. The -CF₃ group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[3] This deactivation makes the reaction more sluggish compared to acylations of electron-rich arenes like toluene or anisole and requires careful optimization of reaction conditions to achieve acceptable yields.[2][4]

Mechanistic Deep Dive

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process can be broken down into two primary stages.

Generation of the Acylium Ion Electrophile

The reaction is initiated by the activation of succinic anhydride by the Lewis acid, AlCl₃. The aluminum chloride coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the carbonyl carbon highly electrophilic. This complex then cleaves to form a resonance-stabilized acylium ion, which serves as the potent electrophile required for the subsequent substitution step.[5][6] Stoichiometric or even excess amounts of AlCl₃ are required because the catalyst complexes with both the anhydride reactant and the ketone group of the final product.[1]

Electrophilic Aromatic Substitution and Regioselectivity

The generated acylium ion is attacked by the π-electron system of the (trifluoromethyl)benzene ring. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is then restored by the loss of a proton, typically facilitated by the [AlCl₃(OH)]⁻ complex formed during work-up.[5][6]

The most significant mechanistic consideration is regioselectivity. The -CF₃ group is a deactivating, meta-directing substituent for most electrophilic aromatic substitutions. However, the Friedel-Crafts acylation is highly sensitive to steric hindrance. The attacking electrophile is not just the acylium ion but a bulky complex with the Lewis acid. This steric bulk strongly disfavors substitution at the ortho positions. While electronic effects favor the meta position, the para position often becomes the major product in practice due to the combination of steric accessibility and thermodynamic control, leading to the desired 4-(4-trifluoromethylphenyl) product.

Detailed Experimental Protocol

This protocol is an adapted procedure based on established methods for Friedel-Crafts acylation, such as the synthesis of β-benzoylpropionic acid, and has been modified to account for the deactivated nature of the (trifluoromethyl)benzene substrate.[7]

Reagents:

-

Succinic Anhydride (1.0 eq)

-

(Trifluoromethyl)benzene (3.0 eq, serves as reactant and solvent)

-

Anhydrous Aluminum Chloride (2.2 eq)

-

Crushed Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas evolution) is charged with (trifluoromethyl)benzene and succinic anhydride. The mixture is stirred to dissolve the anhydride.

-

Catalyst Addition: The flask is cooled in an ice-water bath to 0-5 °C. Anhydrous aluminum chloride is added portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The mixture will become a thick slurry and evolve HCl gas.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then gently heated to 50-60 °C and maintained at this temperature with vigorous stirring for 4-6 hours, or until TLC/HPLC analysis indicates consumption of the starting material.

-

Quenching: The reaction mixture is cooled back to room temperature and then slowly and carefully poured onto a large volume of crushed ice containing concentrated HCl. This step is highly exothermic and should be performed in a well-ventilated fume hood with caution.

-

Work-up: The quenched mixture is transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted twice with the chosen organic solvent (e.g., diethyl ether). The organic layers are combined.

-

Washing: The combined organic layer is washed sequentially with water, saturated NaHCO₃ solution (to remove unreacted succinic acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes) to afford pure this compound.

Process Parameters and Optimization

The success of this synthesis hinges on the careful control of several key parameters. Due to the electron-deficient nature of the substrate, conditions are more forcing than those for activated rings.

| Parameter | Recommended Choice | Rationale & Field Insights |

| Lewis Acid Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ is a strong and cost-effective Lewis acid. A supra-stoichiometric amount (~2.2 equivalents) is crucial. One equivalent activates the anhydride, while the rest complexes with the product's ketone carbonyl, preventing it from deactivating the catalyst.[1] |

| Solvent | (Trifluoromethyl)benzene (excess) or a high-boiling inert solvent (e.g., 1,2-dichloroethane, nitrobenzene) | Using the aromatic substrate as the solvent ensures high concentration. For highly deactivated systems, a solvent like nitrobenzene can be used, but its toxicity and difficult removal are significant drawbacks. |

| Temperature | 50-60 °C | The deactivation of the ring by the -CF₃ group necessitates heating to drive the reaction to completion.[4] Initial addition of AlCl₃ must be done at low temperature (0-5 °C) to control the initial exotherm. |

| Reaction Time | 4-6 hours | Monitoring by TLC or HPLC is essential. Extended reaction times at elevated temperatures can lead to side product formation. |

Experimental Workflow and Purification

The overall process from starting materials to the final purified product follows a standard synthetic chemistry workflow.

Purification via recrystallization is highly effective for this compound. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly. The pure ketoacid will crystallize out, leaving impurities behind in the mother liquor. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.

Safety Considerations

-

Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. It must be handled in a dry environment (e.g., glove box or under an inert atmosphere) and added carefully to the reaction.

-

Solvents: (Trifluoromethyl)benzene and other potential solvents like 1,2-dichloroethane are flammable and toxic. All operations should be conducted within a certified chemical fume hood.

-

Quenching: The quenching of the reaction with water/ice is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with adequate cooling, and behind a safety shield in a fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory at all times.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a reliable and scalable method. The primary scientific challenge lies in overcoming the deactivating effect of the trifluoromethyl group on the aromatic ring. By employing a supra-stoichiometric amount of a strong Lewis acid catalyst like AlCl₃, maintaining careful temperature control, and using appropriate solvents, this key intermediate can be produced with good yield and high purity. The insights and detailed protocol provided in this guide offer a solid foundation for researchers undertaking this synthesis.

References

-

ResearchGate. (2024). Optimization of the Reaction Conditions to Build Medium-Sized Rings. Available at: [Link]

-

PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. J Org Chem. 80(16):8282-9. Available at: [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Available at: [Link]

-

Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Available at: [Link]

- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

YouTube. (2022). Friedel-Crafts & Relative Ring Reactivity (IOC 35). Available at: [Link]

-

ResearchGate. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Available at: [Link]

-

Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Available at: [Link]

-

Oriental Journal of Chemistry. (2014). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Available at: [Link]

-

Der Pharma Chemica. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Available at: [Link]

-

YouTube. (2021). Friedel-Crafts Alkylation | Mechanism, Limitations & Difference from Acylation. Available at: [Link]

-

Organic Syntheses. β-BENZOYLPROPIONIC ACID. Available at: [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid CAS number 58457-56-0

An In-depth Technical Guide to 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid (CAS: 58457-56-0)

A Keystone Intermediate for Advanced Pharmaceutical Synthesis

This technical guide offers a comprehensive examination of this compound, a fluorinated organic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, detail a robust synthetic methodology grounded in established chemical principles, explore its applications as a versatile precursor to complex molecules, and provide essential handling protocols. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale—the "why" behind the "how"—to empower effective and safe laboratory application.

Section 1: Core Physicochemical Profile

This compound is a bifunctional molecule, incorporating both a carboxylic acid and a ketone. The defining feature is the para-substituted trifluoromethyl (-CF3) group on the phenyl ring. This moiety is a powerful tool in drug design; its strong electron-withdrawing nature and lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 58457-56-0 | [1] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1][2] |

| Molecular Weight | 246.18 g/mol | [1][2] |

| Appearance | Solid / White crystalline powder | [2][3] |

| Purity | Typically ≥97% | [2] |

| Boiling Point | 445.5±44.0 °C (Predicted) | [4] |

| Density | 1.07±0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in most common organic solvents (e.g., Methanol, Dichloromethane, Ethyl Acetate). Limited solubility in water. | N/A |

| Storage | Store in a cool, dry place (2-8°C recommended for long-term stability). | [5] |

Section 2: Synthesis Protocol and Mechanistic Rationale

The most direct and common route for synthesizing this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride. This reaction is a cornerstone of aromatic chemistry, and its successful execution relies on the careful control of reaction conditions to manage electrophilicity and prevent side reactions.

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Assembly & Inerting: Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂), and a nitrogen inlet. Charge the flask with anhydrous dichloromethane (DCM) as the solvent, followed by trifluoromethylbenzene (1.0 eq). Begin stirring and purge the system with dry nitrogen for 10-15 minutes to establish an inert atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C using an ice-water bath. Cautiously and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.3 eq). The Lewis acid catalyst must be anhydrous as any moisture will hydrolyze it, rendering it inactive. The portion-wise addition helps to control the initial exotherm.

-

Reagent Addition: Once the catalyst is well-suspended, add succinic anhydride (1.1 eq) slowly over 20-30 minutes. Maintaining a low temperature is critical during this step to prevent uncontrolled reaction rates and potential side-product formation (e.g., di-acylation).

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM). Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting material (trifluoromethylbenzene) is consumed.

-

Quenching and Work-up: Once the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 2M hydrochloric acid (HCl) to dissolve the resulting aluminum salts and protonate the carboxylate product.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product.

Self-Validating System and Causality

This protocol is self-validating because the outcome is directly tied to the rigorous control of specific parameters. The necessity of anhydrous conditions is paramount; failure to exclude water will result in no reaction, immediately indicating a protocol failure. The TLC monitoring provides real-time validation of reaction progress, allowing the chemist to confirm the consumption of starting materials before proceeding to the work-up phase, thus preventing the unnecessary processing of an incomplete reaction.

Caption: Experimental workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery

The true value of this compound lies in its identity as a versatile chemical scaffold. The presence of two distinct and reactive functional groups—a terminal carboxylic acid and an aryl ketone—opens a gateway to a vast chemical space. Chemists can selectively modify either end of the molecule to construct more complex active pharmaceutical ingredients (APIs).

-

Synthesis of Heterocycles: The 1,4-dicarbonyl relationship (after cyclization precursors are formed) is a classic starting point for synthesizing five- and six-membered heterocyclic rings, such as pyridazinones, pyrrolidones, and furans, which form the core of many marketed drugs.

-

Elaboration via the Ketone: The ketone can undergo reactions like reduction to an alcohol, reductive amination to introduce a new amine functionality, or serve as a handle for forming carbon-carbon bonds (e.g., via Wittig or Grignard reactions).

-

Modification via the Carboxylic Acid: The acid moiety is readily converted into esters, amides, or acid chlorides, allowing for peptide couplings or the connection of the scaffold to other molecular fragments.

This compound is a key intermediate, meaning it is a stepping stone in a longer synthetic route rather than a therapeutic agent itself. Its structure allows for the precise and controlled assembly of complex molecular architectures required for modern drug candidates.

Caption: Role as a bifunctional intermediate in the synthesis of complex APIs.

Section 4: Safety, Handling, and Storage

As a fine chemical intermediate, this compound requires careful handling by trained personnel in a controlled laboratory environment.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Engineering Controls: All handling of the solid powder should be performed in a chemical fume hood to prevent inhalation of dust.

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

-

Storage: The compound should be stored in a tightly sealed container in a cool (2-8°C is recommended), dry, and well-ventilated area, away from strong oxidizing agents.

References

-

Hoffman Fine Chemicals. 4-Oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid Safety Information. Sourced from chemical supplier documentation which advises treating all chemical products with the recognition of "having unknown hazards and toxicity". URL: [Link]

-

Jeon, M. K., & Lee, G. M. (2007). Transcriptomic analysis reveals mode of action of butyric acid supplementation in an intensified CHO cell fed-batch process. Biotechnology and Bioengineering. This reference discusses the general mode of action for butyric acid, not the specific topic compound. URL: [Link]

-

AA Blocks, Inc. 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid | 200725-09-3. Product page for a related isomer suggesting a storage temperature of 2-8°C. URL: [Link]

-

Gerbov, V. V., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World. This review provides context on the broad biological relevance of the butyric acid scaffold. URL: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. Article highlighting the importance of butyric acid derivatives as building blocks in drug discovery. URL: [Link]

-

PrepChem.com. Synthesis of 3-(4-(p-trifluoromethylphenoxy)phenyl)tetralone. Example of a synthesis involving a related trifluoromethylphenyl butyric acid derivative. URL: [Link]

-

Güven, B. B., et al. (2020). 4-phenyl butyric acid improves hepatic ischemia/reperfusion and affects gene expression of ABC transporter Abcc5 in rats. Turkish Journal of Medical Sciences. Research article on a related compound, 4-phenyl butyric acid. URL: [Link]

-

Smith, J. G., et al. (1998). Butyric acid from the diet: actions at the level of gene expression. Critical Reviews in Food Science and Nutrition. Review on the biological actions of butyric acid. URL: [Link]

-

Royal Society of Chemistry. Supplementary Material for Organic and Biomolecular Chemistry. Document describing the synthesis of 4-oxo-4-phenylbutanoic acid, a parent compound, via Friedel-Crafts acylation. URL: [Link]

-

Al-Soud, Y. A. (2007). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules. This paper demonstrates the use of a similar 4-oxo-butyric acid derivative to create heterocyclic compounds. URL: [Link]

-

LookChem. Cas 492448-47-2, Magnesium, iodo[4-(trifluoromethyl)phenyl]-. Supplier listing for a related trifluoromethylphenyl reagent. URL: [Link]

Sources

The Biological Significance of Trifluoromethylphenyl Butyric Acids: A Technical Guide for Drug Discovery

Introduction: A Strategic Fusion of Two Pharmacophores

In the landscape of modern medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. Trifluoromethylphenyl butyric acids represent a compelling class of molecules that marries the metabolic stability and potent binding interactions conferred by the trifluoromethylphenyl group with the diverse biological activities of the butyric acid moiety. The trifluoromethyl (-CF3) group is a bioisostere for several non-polar groups and is known to enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[1][2]. Concurrently, butyric acid, a short-chain fatty acid, and its analogs are recognized as key signaling molecules, notably as histone deacetylase (HDAC) inhibitors and ligands for G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs), with profound implications in cancer, metabolic diseases, and inflammatory conditions[3][4].

This technical guide provides an in-depth exploration of the biological significance of trifluoromethylphenyl butyric acids, offering a scientific rationale for their investigation as therapeutic agents. We will delve into their potential mechanisms of action, supported by data from structurally related compounds, and provide detailed experimental protocols for their synthesis and biological evaluation.

The Chemical Rationale: Properties Conferred by Key Moieties

The therapeutic potential of trifluoromethylphenyl butyric acids stems from the synergistic interplay of its two core components.

The Trifluoromethylphenyl Moiety:

The incorporation of a trifluoromethyl group onto the phenyl ring offers several advantages in drug design:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the in vivo half-life of the compound.

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can influence the pKa of nearby functional groups and alter binding interactions with target proteins.

The Butyric Acid Moiety:

Butyric acid and its derivatives are endogenous molecules with a well-established role in cellular signaling and homeostasis. Their primary mechanisms of action include:

-

HDAC Inhibition: Butyrate is a known inhibitor of histone deacetylases, leading to hyperacetylation of histones and subsequent changes in gene expression. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells[3].

-

PPAR Agonism: Phenylbutyric acid, a close structural analog, has been shown to activate PPAR-α, a key regulator of lipid metabolism[5][6]. PPAR agonists are used in the treatment of metabolic disorders like dyslipidemia and type 2 diabetes.

-

GPCR Activation: Butyrate is a ligand for several G-protein coupled receptors, such as GPR41 and GPR43, which are involved in metabolic and inflammatory signaling.

The combination of these two moieties in trifluoromethylphenyl butyric acids creates a unique chemical scaffold with the potential for potent and selective modulation of key biological pathways implicated in a range of diseases.

Therapeutic Potential in Oncology

The anticancer potential of trifluoromethylphenyl butyric acids is predicated on the established activities of butyrate as an HDAC inhibitor. By inhibiting HDACs, these compounds could potentially induce the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.

Proposed Mechanism of Action in Cancer

The primary hypothesized mechanism of action is through the inhibition of histone deacetylases. This leads to the accumulation of acetylated histones, altering chromatin structure and activating the transcription of genes involved in cell cycle control and apoptosis.

Experimental Protocol: In Vitro Evaluation of Anticancer Activity

Objective: To assess the cytotoxic and pro-apoptotic effects of a lead trifluoromethylphenyl butyric acid (TFMPBA-1) on a panel of cancer cell lines.

Materials:

-

TFMPBA-1 (synthesized in-house or procured)

-

Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

HDAC inhibitor screening assay kit

Procedure:

-

Cell Viability Assay (MTT):

-

Seed cancer cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

-

Treat cells with increasing concentrations of TFMPBA-1 (e.g., 0.1, 1, 10, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

Calculate the IC50 value for TFMPBA-1.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with TFMPBA-1 at its IC50 concentration for 24 hours.

-

Harvest cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

HDAC Inhibition Assay:

-

Perform an in vitro HDAC inhibitor screening assay using nuclear extracts from the cancer cell lines.

-

Incubate the nuclear extracts with a fluorescently labeled HDAC substrate and varying concentrations of TFMPBA-1.

-

Measure the fluorescence to determine the level of HDAC inhibition and calculate the IC50 value.

-

Therapeutic Potential in Metabolic Diseases

The structural similarity of trifluoromethylphenyl butyric acids to known PPAR agonists suggests their potential utility in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

Proposed Mechanism of Action in Metabolic Regulation

The primary hypothesized mechanism in metabolic diseases is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and/or PPAR-γ. Activation of these nuclear receptors leads to the transcriptional regulation of genes involved in lipid and glucose metabolism.

Experimental Protocol: In Vitro Evaluation of PPAR Agonism

Objective: To determine the ability of TFMPBA-1 to activate PPAR-α and PPAR-γ.

Materials:

-

TFMPBA-1

-

HEK293T cells

-

Expression plasmids for full-length human PPAR-α and PPAR-γ

-

Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Known PPAR agonists (e.g., fenofibrate for PPAR-α, rosiglitazone for PPAR-γ) as positive controls

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293T cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment:

-

After 24 hours, treat the transfected cells with varying concentrations of TFMPBA-1 (e.g., 0.01, 0.1, 1, 10 µM) or the positive control agonists. Include a vehicle control.

-

-

Luciferase Assay:

-

After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold activation relative to the vehicle control and determine the EC50 value for TFMPBA-1 for each PPAR isoform.

-

Synthesis of Trifluoromethylphenyl Butyric Acids

A general synthetic route to 4-(4-trifluoromethylphenyl)butyric acid is outlined below. This can be adapted for the synthesis of various analogs.

Exemplary Synthesis Protocol for 4-(4-Trifluoromethylphenyl)butyric Acid

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 4-trifluoromethylbromobenzene in anhydrous THF to initiate the reaction.

-

Reflux the mixture until the magnesium is consumed to yield the Grignard reagent.

Step 2: Coupling Reaction

-

Cool the Grignard reagent to 0°C.

-

Slowly add a solution of γ-butyrolactone in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the aqueous layer with ethyl acetate.

Step 3: Reduction and Purification

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the crude product in methanol and add palladium on carbon (10%).

-

Hydrogenate the mixture under a hydrogen atmosphere.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Purify the final product by column chromatography on silica gel.

Quantitative Data Summary

While specific data for trifluoromethylphenyl butyric acids are emerging, the following table provides representative data for related compounds to guide initial experimental design and hypothesis testing.

| Compound/Class | Target | Assay | Activity (IC50/EC50) | Reference |

| Butyric Acid | HDACs | In vitro enzymatic assay | ~0.4 mM | [3] |

| 4-Phenylbutyric Acid | PPAR-α | Luciferase reporter assay | Activation observed | [5][6] |

| Trifluoromethyl-containing Pyrazoles | Bacterial Growth | MIC determination | As low as 0.25 µg/mL | [7] |

Conclusion and Future Directions

Trifluoromethylphenyl butyric acids represent a promising, yet underexplored, class of compounds with significant therapeutic potential. The strategic combination of a metabolically robust trifluoromethylphenyl moiety with a biologically active butyric acid core provides a strong rationale for their investigation in oncology and metabolic diseases. The experimental frameworks provided in this guide offer a starting point for researchers to systematically evaluate the biological activities of these compounds. Future work should focus on synthesizing and screening a library of trifluoromethylphenyl butyric acid analogs to establish structure-activity relationships, followed by in-depth preclinical evaluation of lead candidates.

References

-

Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). Acta Chimica Slovenica. [Link]

- Compounds and compositions as ppar modulators. (n.d.).

- Composition for preventing or treating cancer comprising novel trifluoromethylphenylpyrazol derivative. (n.d.).

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules. [Link]

- Ppar modulators. (n.d.).

-

4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α. (2021). Clinical and Translational Medicine. [Link]

-

Fmoc-(R)-3-Amino-4-(4-trifluoromethyl-phenyl)-butyric Acid: A Versatile Building Block. (2025). Peptide Logic. [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2018). RSC Advances. [Link]

-

Fluorinated retinoic acids and their analogues. 1. Synthesis and Biological activity of (4-methoxy-2,3,6-trimethylphenyl)nonatetraenoic acid analogues. (1985). Journal of Medicinal Chemistry. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2023). Molecules. [Link]

-

4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α. (2021). Clinical and Translational Medicine. [Link]

-

Butyrate Histone Deacetylase Inhibitors. (2010). Epigenomics. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2022). Korean Journal of Chemical Engineering. [Link]

-

Derivatives of butyric acid as potential anti-neoplastic agents. (1995). International Journal of Cancer. [Link]

-

In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. (2022). Toxicology and Applied Pharmacology. [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). Veterinariya i kormleniye. [Link]

-

Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. (2019). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths. (2008). Toxicological Sciences. [Link]

-

Inhibition of histone deacetylase activity by butyrate. (2003). The Journal of Nutrition. [Link]

-

4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α. (2021). Semantic Scholar. [Link]

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020). Molecules. [Link]

-

4-phenyl butyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara. (2024). Frontiers in Immunology. [Link]

-

The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. (2021). International Journal of Molecular Sciences. [Link]

-

4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid as a novel oral delivery agent for recombinant human growth hormone. (1996). Journal of Medicinal Chemistry. [Link]

-

Is butyrate as an HDAC inhibitor detrimental to all kinds of cells or not? (2014). ResearchGate. [Link]

-

4-phenyl butyric acid improves hepatic ischemia/reperfusion and affects gene expression of ABC transporter Abcc5 in rats. (2017). Bratislava Medical Journal. [Link]

-

Butyrate inhibits histone deactylases (HDAC), allowing increased... (n.d.). ResearchGate. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Oxo-4-(4-trifluoromethylphenyl)butyric Acid Derivatives and Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-oxo-4-(4-trifluoromethylphenyl)butyric acid and its analogs, a class of molecules with significant potential in drug discovery and development. We will delve into their synthesis, explore their key biological activities, and provide detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of the 4-Oxo-4-arylbutyric Acid Scaffold

The 4-oxo-4-arylbutyric acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a wide range of biologically active molecules. Its inherent bifunctionality, possessing both a ketone and a carboxylic acid, allows for the construction of diverse heterocyclic and carbocyclic frameworks. The introduction of a trifluoromethylphenyl group is a strategic design element in modern drug discovery. The trifluoromethyl (-CF3) group can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a molecule.

This guide will focus on derivatives of this compound, exploring their potential as enzyme inhibitors and their implications in various disease states.

Synthesis of this compound: A Methodological Deep Dive

The primary synthetic route to this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction provides an efficient means to form the carbon-carbon bond between the aromatic ring and the butyric acid backbone.

Causality Behind Experimental Choices in Friedel-Crafts Acylation

The choice of reagents and conditions in a Friedel-Crafts acylation is critical for a successful and high-yielding synthesis.

-

Lewis Acid Catalyst: A strong Lewis acid, typically aluminum chloride (AlCl₃), is essential to activate the acylating agent (succinic anhydride) by forming a highly electrophilic acylium ion intermediate. A stoichiometric amount of the catalyst is often required as the product ketone can form a complex with the Lewis acid.

-

Solvent: An inert solvent that does not react with the Lewis acid or the electrophile is necessary. Dichloromethane or 1,2-dichloroethane are common choices due to their ability to dissolve the reactants and their relatively low reactivity.

-

Temperature Control: The reaction is typically performed at low temperatures (0-25°C) to control the exothermic nature of the reaction and minimize side product formation.

-

Aqueous Workup: A crucial step to decompose the aluminum chloride-ketone complex and isolate the desired product. This is usually achieved by pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts acylation methodologies.[1][2]

Materials:

-

(4-Trifluoromethyl)benzene (1.0 eq)

-

Succinic anhydride (1.1 eq)

-

Anhydrous aluminum chloride (2.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Deionized water

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.2 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

In a separate flask, dissolve (4-trifluoromethyl)benzene (1.0 eq) and succinic anhydride (1.1 eq) in anhydrous dichloromethane.

-

Slowly add the solution of the aromatic compound and anhydride to the cooled aluminum chloride suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

-

Stir the resulting mixture vigorously for 15-20 minutes to ensure complete decomposition of the aluminum complex.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Biological Activities and Mechanisms of Action

Derivatives of 4-oxo-4-arylbutyric acid have demonstrated a range of biological activities, primarily as enzyme inhibitors. The trifluoromethylphenyl moiety can significantly influence the potency and selectivity of these compounds.

Inhibition of Kynurenine 3-Monooxygenase (KMO)

One of the most promising therapeutic targets for this class of compounds is kynurenine 3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4][5] The kynurenine pathway is implicated in a variety of neurodegenerative diseases. Inhibition of KMO can lead to a decrease in the production of neurotoxic metabolites and an increase in the neuroprotective metabolite, kynurenic acid.[6]

Caption: Inhibition of KMO by this compound derivatives shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid.

| Compound/Analog | Target | IC₅₀ (nM) | Reference |

| 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase | Data not specified | [4] |

| 2-benzyl-4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Kynurenine 3-hydroxylase | Data not specified | [4] |

Note: The development of a robust and reproducible biological assay is crucial for determining the specific inhibitory potency of the trifluoromethyl derivative.

Inhibition of Histone Deacetylases (HDACs)

Butyric acid and its derivatives, including 4-phenylbutyric acid, are known inhibitors of histone deacetylases (HDACs).[7][8] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9][10] Aberrant HDAC activity is associated with various cancers, making HDAC inhibitors a promising class of anti-cancer agents.[11]

HDAC inhibitors typically work by binding to the zinc-containing active site of the enzyme, leading to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes. One of the downstream effects of HDAC inhibition by 4-phenylbutyric acid is the upregulation of interleukin-8 (IL-8), which can, in some contexts, promote cell migration.[12]

Caption: The signaling pathway illustrating how this compound derivatives can inhibit HDACs, leading to altered gene expression.

The inhibitory potency of butyric acid derivatives against HDACs can vary depending on the specific isoform.

| Compound | Target | IC₅₀ | Reference |

| Sodium Butyrate | Class I and II HDACs | In the millimolar range | [9] |

| 4-Phenylbutyric acid (4-PBA) | HDACs | In the millimolar range | [9] |

| Romidepsin | HDAC1/2/4/6 | 36/47/510/1400 nM | [10] |

| Vorinostat (SAHA) | pan-HDAC | ~10 nM | [10] |

Note: The trifluoromethylphenyl moiety is expected to enhance the potency of HDAC inhibition compared to the parent phenylbutyric acid due to increased lipophilicity and potential for stronger interactions within the enzyme's active site.

Pharmacokinetics and Drug Development Considerations

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate is a critical determinant of its clinical success.

Key Pharmacokinetic Parameters

-

Absorption and Bioavailability: The trifluoromethyl group generally increases lipophilicity, which can enhance oral bioavailability. However, the carboxylic acid moiety may lead to lower absorption. Prodrug strategies, such as esterification, could be employed to improve oral absorption.

-

Distribution: The distribution of these compounds will be influenced by their plasma protein binding and their ability to cross biological membranes. The brain uptake of some butyric acid analogs has been reported to be low, which may necessitate high doses for CNS-targeted therapies.[8]

-

Metabolism: The metabolic stability of the trifluoromethyl group is a key advantage. The primary routes of metabolism for the butyric acid portion are likely to be beta-oxidation.

-

Excretion: The primary route of excretion for these acidic compounds is expected to be through the kidneys.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound using liver microsomes.

Materials:

-

Test compound (e.g., this compound)

-

Liver microsomes (human, rat, or mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Control compounds (high and low clearance)

-

Acetonitrile (with internal standard for LC-MS/MS analysis)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and liver microsomes.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Data Presentation: Pharmacokinetic Parameters of Related Compounds

| Compound | Bioavailability | Half-life | Primary Metabolism | Reference |

| GNE-A (a complex molecule) | 11.2% (rat), 88.0% (mouse) | 1.67 h (rat), 16.3 h (dog) | CYP-mediated | [13] |

| Butyric Acid | Rapidly eliminated | < 5 min (mice, rabbits) | Beta-oxidation |

Note: This table provides a general reference for the pharmacokinetic properties of related compounds. Specific studies on this compound are required for accurate characterization.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of neurodegenerative diseases and oncology. Their ability to inhibit key enzymes such as kynurenine 3-monooxygenase and histone deacetylases provides a solid foundation for further investigation.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a library of analogs to establish a clear structure-activity relationship (SAR) and improve potency and selectivity.

-

In-depth Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to elucidate the precise mechanisms of action and identify specific cellular targets.

-

Pharmacokinetic Profiling: Performing detailed ADME studies on lead candidates to optimize their drug-like properties.

The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this exciting class of molecules.

References

-

Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]

-

Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

ResearchGate. 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. [Link]

-

Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic Acid Derivatives Inhibitors of Kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907-12. [Link]

-

MDPI. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. [Link]

-

YouTube. Friedel-Crafts Acylation. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Wang, X., et al. (2020). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Epigenetics, 15(6-7), 632-645. [Link]

- Google Patents. 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.

-

MDPI. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

Lu, Z., et al. (2010). Butyrate Histone Deacetylase Inhibitors. Current medicinal chemistry, 17(15), 1547-57. [Link]

-

Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 40(7), 912-8. [Link]

-

ACS Axial. Key Drug Discovery Articles for Biopharma Professionals: An Early 2025 Review. [Link]

-

Igarashi, T., et al. (1994). Inter-individual differences of 4-[4-(4-methylphenyl)-phenylmethoxy-1-piperidinyl]butyric acid disposition in rats: possible involvement of genetic polymorphism. Drug metabolism and disposition, 22(5), 761-9. [Link]

-

PubChem. 4-Oxo-4-phenylbutanoic acid hydrochloride. [Link]

-

Salphati, L., et al. (2016). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide. Xenobiotica, 46(10), 876-87. [Link]

-

Zhou, Y., et al. (2021). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B, 11(11), 3335-3363. [Link]

-

Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24-32. [Link]

-

Senggunprai, L., et al. (2009). Inhibitory effects of kynurenic acid, a tryptophan metabolite, and its derivatives on cytosolic sulfotransferases. The Biochemical journal, 422(3), 455-62. [Link]

- Google Patents. 2-amino-4-phenyl-4-oxo-butyric acid derivatives with kynureninase and/or kynurenine-3-hydroxylase inhibiting activity.

-

Daniel, P., et al. (1989). Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. Clinica chimica acta, 181(3), 255-63. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

- 12. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Mechanisms of Action of Butyric Acid Derivatives

This guide provides a comprehensive exploration of the multifaceted mechanisms through which butyric acid and its derivatives exert their effects at the cellular level. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the rationale behind key experimental approaches, and offers detailed protocols for investigating these pathways.

Introduction: Butyric Acid and its Derivatives – More Than Just a Short-Chain Fatty Acid

Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a natural product of anaerobic bacterial fermentation of dietary fiber in the colon.[1][2][3] While it serves as a primary energy source for colonocytes, its biological significance extends far beyond gut health.[4][5] The therapeutic potential of butyric acid is often limited by its short half-life and unpleasant odor.[6][7] This has led to the development of various derivatives and prodrugs, such as sodium butyrate, sodium phenylbutyrate (PBA), tributyrin, and glycerol phenylbutyrate, which offer improved pharmacokinetic properties and a broader range of therapeutic applications.[2][6][8][9][10]

These compounds are increasingly recognized for their pleiotropic effects, influencing a wide array of cellular processes from gene expression to metabolic signaling.[7][11][12] This guide will delve into the two primary mechanisms of action that underpin the diverse biological activities of butyric acid derivatives: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs). Furthermore, we will explore the integrated metabolic consequences of these actions, with a particular focus on the gut-brain axis.

Part 1: The Epigenetic Maestro - Butyric Acid Derivatives as Histone Deacetylase Inhibitors

One of the most well-characterized mechanisms of action for butyric acid and its derivatives is the inhibition of histone deacetylases (HDACs).[8][11][13] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[8] By inhibiting HDACs, butyric acid derivatives promote histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in cell cycle arrest, apoptosis, and differentiation.[4][8] This epigenetic modulation is a cornerstone of their anti-neoplastic and neuroprotective effects.[2][14][15][16][17][18][19]

Causality in Experimental Design: Why Choose Specific Assays?

Investigating the role of butyric acid derivatives as HDAC inhibitors requires a multi-faceted approach. The choice of experiments is dictated by the need to demonstrate direct enzyme inhibition, confirm downstream effects on histone acetylation in cells, and ultimately link these molecular events to functional cellular outcomes.

-

HDAC Activity Assays: The initial step is to determine if a butyric acid derivative directly inhibits HDAC enzyme activity. Fluorometric or colorimetric assays are often employed for their high-throughput capabilities and quantitative nature. These assays typically use a synthetic substrate that, upon deacetylation by HDACs, can be acted upon by a developer to produce a fluorescent or colored product. The reduction in signal in the presence of the compound indicates inhibitory activity.

-

Western Blotting for Histone Acetylation: To confirm that the observed enzymatic inhibition translates to a cellular effect, Western blotting is the gold standard. This technique allows for the visualization and quantification of changes in the acetylation status of specific histone lysine residues (e.g., H3K9ac, H3K27ac) in cells treated with the butyric acid derivative. An increase in acetylated histones provides direct evidence of HDAC inhibition within a cellular context.

-

Chromatin Immunoprecipitation (ChIP): To understand the gene-specific consequences of increased histone acetylation, Chromatin Immunoprecipitation (ChIP) is employed.[20][21][22] This powerful technique allows researchers to identify the specific genomic regions where histone acetylation is altered following treatment. By isolating chromatin, immunoprecipitating it with antibodies specific to acetylated histones, and then identifying the associated DNA sequences, one can pinpoint the genes whose expression is likely to be affected.[23][24]

Experimental Workflow: From Enzyme to Gene Expression

Caption: Workflow for investigating HDAC inhibition by butyric acid derivatives.

Detailed Protocol: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol provides a detailed methodology for performing ChIP to analyze changes in histone acetylation at specific gene promoters following treatment with a butyric acid derivative.

Materials:

-

Cells of interest cultured in appropriate media

-

Butyric acid derivative of interest

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer (e.g., RIPA buffer)

-

Nuclear lysis buffer

-

Antibody against acetylated histone (e.g., anti-acetyl-Histone H3)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cultured cells with the butyric acid derivative or vehicle control for the desired time.

-

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Lyse the nuclei to release the chromatin.

-

Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-acetyl-histone antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis:

-

Quantify the immunoprecipitated DNA using quantitative PCR (qPCR) with primers specific to the promoter regions of target genes.

-

Part 2: The Cellular Sensor - Butyric Acid Derivatives and G-Protein Coupled Receptors (GPCRs)

Beyond their epigenetic role, butyric acid derivatives act as signaling molecules by activating specific G-protein coupled receptors (GPCRs).[25] These cell surface receptors are crucial for translating extracellular stimuli into intracellular signals. The primary GPCRs that recognize butyrate and its derivatives are GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3), GPR43 (FFAR2), and GPR109a (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2).[25] Activation of these receptors triggers a cascade of intracellular events, including the modulation of cyclic AMP (cAMP) levels, calcium mobilization, and the activation of various downstream kinases.[26][27] This signaling pathway is integral to the effects of butyric acid derivatives on the immune system, gut hormone secretion, and the gut-brain axis.[5][28][29]

Signaling Pathway of Butyrate-Sensing GPCRs

Caption: Simplified signaling cascade upon GPCR activation by butyrate.

Methodologies for Studying GPCR Signaling

The investigation of GPCR activation and downstream signaling requires a set of specialized assays to monitor different stages of the cascade.[26][27][30][31][32]

-

Calcium Mobilization Assays: Many butyrate-sensing GPCRs couple to Gαq, which activates phospholipase C and leads to an increase in intracellular calcium. Fluorescent calcium indicators, such as Fura-2 or Fluo-4, are used to measure these changes in real-time upon ligand stimulation.

-

cAMP Assays: GPCRs that couple to Gαi, like GPR41 and GPR109a, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Competitive immunoassays (e.g., ELISA) or bioluminescent reporter assays (e.g., using a cAMP-responsive element driving luciferase expression) can quantify these changes.

-

β-Arrestin Recruitment Assays: Ligand binding to a GPCR often leads to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling.[26][27] Assays based on Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly used to monitor the interaction between the GPCR and β-arrestin in live cells.[30][32]

Detailed Protocol: BRET Assay for β-Arrestin Recruitment

This protocol outlines a BRET-based assay to measure the recruitment of β-arrestin to a butyrate-sensing GPCR.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector for the GPCR of interest fused to a Renilla luciferase (Rluc)

-

Expression vector for β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP)

-

Transfection reagent

-

Cell culture medium

-

Butyric acid derivative of interest

-

Coelenterazine h (luciferase substrate)

-

Microplate reader capable of measuring dual-emission luminescence

Procedure:

-

Cell Transfection:

-

Co-transfect HEK293 cells with the GPCR-Rluc and β-arrestin-YFP expression vectors.

-

Plate the transfected cells in a white, clear-bottom 96-well plate and incubate for 24-48 hours.

-

-

Cell Treatment:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Add the butyric acid derivative at various concentrations to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

-

BRET Measurement:

-

Add the luciferase substrate, coelenterazine h, to each well.

-

Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

An increase in the BRET ratio upon addition of the butyric acid derivative indicates recruitment of β-arrestin to the GPCR.

-

Plot the BRET ratio against the ligand concentration to determine the EC50.

-

Part 3: Integrated Metabolic Consequences and the Gut-Brain Axis

The dual mechanisms of HDAC inhibition and GPCR activation by butyric acid derivatives converge to produce a wide range of metabolic effects.[11][33][34][35] In the gut, butyrate is the preferred energy source for colonocytes, supporting intestinal barrier integrity.[4][5] Through GPCR signaling in enteroendocrine L-cells, butyrate stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play key roles in regulating glucose homeostasis and appetite.[34]

Furthermore, butyric acid derivatives are key players in the gut-brain axis, the bidirectional communication network between the gastrointestinal tract and the central nervous system.[1][4][25][36][37] Butyrate can cross the blood-brain barrier and exert direct effects in the brain, including neuroprotection and modulation of neurotransmitter systems.[1][4][37] Its anti-inflammatory properties, mediated by both HDAC inhibition and GPCR signaling, can reduce neuroinflammation, a contributing factor to various neurological and psychiatric disorders.[4][37]

Quantitative Data Summary

| Derivative | Target | IC50/EC50 | Cellular Effect | Reference |

| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 nM | Antiproliferative | [14][17][18] |

| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 nM | Antiproliferative | [14][17][18] |

| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 nM | Antiproliferative | [14][17][18] |

| Butyrate | HDACs | ~1.13 mM | HDAC Inhibition | [38] |

Conclusion

Butyric acid and its derivatives are remarkably pleiotropic molecules that influence cellular function through at least two major, interconnected pathways: epigenetic modification via HDAC inhibition and cell signaling through GPCR activation. This guide has provided a technical overview of these mechanisms, the rationale behind the experimental approaches used to study them, and detailed protocols for key assays. A thorough understanding of these cellular actions is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of this fascinating class of compounds for a wide range of diseases, from cancer to metabolic and neurological disorders.

References

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021 Dec;36(1):425-436. URL: [Link]

-

What is the mechanism of Sodium Phenylbutyrate? - Patsnap Synapse. (2024-07-17). URL: [Link]

-

Computational and experimental approaches to probe GPCR activation and signaling. Frontiers in Molecular Biosciences. 2022; 9: 937207. URL: [Link]

-

Butyric Acid Prodrugs Are Histone Deacetylase Inhibitors That Show Antineoplastic Activity and Radiosensitizing Capacity in the Treatment of Malignant Gliomas. Mol Cancer Ther. 2005 Dec;4(12):1952-61. URL: [Link]

-

Phenylbutyrate | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. URL: [Link]

-

Tributyrin and Butyrate | SANE MD | Gut Health in 2025 - SANESolution. URL: [Link]

-

Anticarcinogenic actions of tributyrin, a butyric acid prodrug. Nutr Hosp. 2015 Nov 1;32(5):1939-47. URL: [Link]

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. ResearchSquare. 2020. URL: [Link]

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. Taylor & Francis Online. URL: [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. J Vet Sci. 2024 Mar;25(2):e23. URL: [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed. URL: [Link]

-

protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues - Epigenome NoE. URL: [Link]

-

Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. Cell Communication and Signaling. 2024; 22: 201. URL: [Link]

-

Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protoc. 2021 Sep 17;2(3):100681. URL: [Link]

-

Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. ResearchGate. URL: [Link]

-

What is the mechanism of Glycerol Phenylbutyrate? - Patsnap Synapse. (2024-07-17). URL: [Link]

-

What Tributyrin Does for Your Body: Health Benefits Explained - casa de sante. URL: [Link]

-

Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. J Enzyme Inhib Med Chem. 2021; 36(1): 425–436. URL: [Link]

-

Tributyrin (CoreBiome®) enhances butyrate levels and modulates the gut microbiota, barrier function, and immune response in vitro. Frontiers in Physiology. 2023; 14: 1283398. URL: [Link]

-

Butyric Acid: The Microbial Molecule Shaping Your Gut, Brain, and Health - MetwareBio. URL: [Link]

-

Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nat Rev Drug Discov. 2024. URL: [Link]

-

4-PHENYLBUTYRATE: MOLECULAR MECHANISMS AND AGING INTERVENTION POTENTIAL. Innovation in Aging. 2019; 3(Supplement_1): S338. URL: [Link]

-

Phenylbutyric Acid: simple structure - multiple effects. - Literature - Data resources - CNGB. URL: [Link]

-

Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review. MDPI. URL: [Link]

-

Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Obes Rev. 2021 Feb; 22(2): e13144. URL: [Link]

-

The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. MDPI. URL: [Link]

-

Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. ResearchGate. URL: [Link]

-

Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins. Methods Mol Biol. 2009; 523: 323–338. URL: [Link]

-

Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Ann Med. 2023 Dec; 55(1): 2194888. URL: [Link]

-

Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Cell Commun Signal. 2021; 19: 30. URL: [Link]

-

Butyrate and the Gut-Brain Axis - B2B Nutramedic&Cosmetics. (2024-03-20). URL: [Link]

-

Mechanism of sodium butyrate on inhibiting inflammation and maintaining epithelium barrier integrity in the TNBS-induced colitis model. ResearchGate. URL: [Link]

-

Computational and experimental approaches to probe GPCR activation and signaling. ResearchGate. URL: [Link]

-

Is butyric acid part of the gut-brain axis? - InnerBuddies. URL: [Link]

-

Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate. (2024-03-28). URL: [Link]

-